prostaglandin E3
Overview
Description
Prostaglandin E3 (PGE3) is a naturally formed prostaglandin that is formed via the cyclooxygenase (COX) metabolism of eicosapentaenoic acid . It is a prostaglandin E and has a role as a human metabolite . It is a conjugate acid of a prostaglandin E3 (1-) and is a natural product found in Homo sapiens .
Synthesis Analysis
PGE3 is an eicosanoid derived from eicosapentaenoic acid, which is converted by cyclooxygenase, followed by prostaglandin E synthase successively . This process plays an anti-inflammatory role by inhibiting LPS and interferon-γ-induced M1 polarization and promoting interleukin-4-mediated M2 polarization (M2a) .Molecular Structure Analysis
The molecular formula of PGE3 is C20H30O5 . The IUPAC name is (Z)-7- [(1R,2R,3R)-3-hydroxy-2- [(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid . The molecular weight is 350.4 g/mol .Chemical Reactions Analysis
PGE3 is produced in the body via the fatty acid arachidonic acid. Initially, arachidonic acid is created when the enzyme phospholipase A2 cleaves the lipid diacylglycerol into the molecule arachidonic acid. Cyclooxygenase enzymes then produce prostaglandins from arachidonic acid via sequential oxidation of each compound .Physical And Chemical Properties Analysis
PGE3 has a unique and intricate molecular structure that underlies its diverse physiological functions . The central five-membered ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .Scientific Research Applications
1. Eicosanoid Biology and Inflammatory Responses
Prostaglandins, including prostaglandin E3, are eicosanoid lipid mediators derived from arachidonic acid. They play a significant role in numerous homeostatic biological functions and inflammation. The biosynthesis and actions of these prostaglandins are blocked by nonsteroidal anti-inflammatory drugs and leukotriene modifiers. Recent insights into eicosanoid biology have enhanced our understanding of inflammatory responses, pain, and fever (Funk, 2001).
2. Role in Sensorineural Hearing Loss
Prostaglandin E3 plays a role in the inner ear, particularly in the context of sensorineural hearing loss. The protective effects of local prostaglandin E3 agonist treatment before or after noise exposure have been demonstrated, indicating its involvement in mechanisms for prostaglandin actions on the cochlea (Hori et al., 2009).
3. Inflammatory Pain Sensitization
Prostaglandin E3 is a crucial mediator of inflammatory pain sensitization. Studies show that its inhibition in specific receptor subtypes, such as GlyR α3, leads to a reduction in pain sensitization induced by spinal prostaglandin E3 injection or peripheral inflammation (Harvey et al., 2004).
4. Immune Regulation
Prostaglandin E3 plays a divergent role in immune regulation. It affects key aspects of immunity, and understanding its diverse activities is crucial for the development of new therapies aimed at immune modulation (Harris et al., 2002).
5. Modulation of Cellular Processes
Prostaglandin E3 exerts its actions by acting on a group of G-protein-coupled receptors, leading to its involvement in various physiological and pathophysiological responses. This includes its role in gene expression and cell proliferation (Sugimoto & Narumiya, 2007).
6. Cardiovascular Homeostasis and Gene Expression
Prostaglandin E3 is involved in cardiovascular homeostasis and influences gene expression through its interaction with specific cell surface receptors. These receptors may co-localize at the cell nucleus, modulating gene expression through a series of biochemical events (Gobeil et al., 2003).
7. Clinical Applications in Reproduction and Cardiovascular Diseases
Prostaglandin E3 has clinical applications in the induction of labor, termination of early unwanted pregnancies, and potential therapeutic use in hypertension and peripheral vascular disease due to its vascular effects (Karim & Hillier, 2012).
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOMORHDRONZRN-QLOYDKTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045731 | |
Record name | PGE3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin E3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002664 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
prostaglandin E3 | |
CAS RN |
802-31-3 | |
Record name | PGE3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=802-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin E3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000802313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PGE3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROSTAGLANDIN E3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZED6SBL53S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin E3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002664 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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